CX614 - 191744-13-5

CX614

Catalog Number: EVT-265853
CAS Number: 191744-13-5
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CX614 is a synthetic organic compound classified as an ampakine. Ampakines are a class of drugs known to enhance the activity of AMPA receptors, a type of glutamate receptor found in the brain. [, , , , , , , , , , , , , , , , , , , ] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and AMPA receptors play a crucial role in synaptic plasticity, a key mechanism underlying learning and memory. [, , , , , , , , , , , , , , , , , , , ] CX614 is utilized as a research tool to investigate the role of AMPA receptors in various neurological processes. [, , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

Several papers mention the use of CX614, but none of the provided articles detail its specific synthesis method. [, , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

The provided articles do not delve into detailed analysis of specific chemical reactions involving CX614. [, , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

CX614 exerts its effects by binding to AMPA receptors and acting as a positive allosteric modulator. [, , , , , , , , , , , , , , , , , , , ] This binding enhances the receptor's sensitivity to glutamate, leading to prolonged activation of the receptor. [, , , , , , , , , , , , , , , , , , , ] Specifically, CX614 slows the rate of AMPA receptor desensitization and deactivation, resulting in increased synaptic responses. [, , , , , , , , , , , , , , , , , , , ] This modulation of AMPA receptor kinetics enhances excitatory synaptic transmission and influences downstream signaling pathways involved in synaptic plasticity. [, , , , , , , , , , , , , , , , , , , ]

Physical and Chemical Properties Analysis

The articles provided do not provide a detailed analysis of the physical and chemical properties of CX614 beyond its molecular structure. [, , , , , , , , , , , , , , , , , , , ]

Applications
  • Synaptic Plasticity and Learning & Memory: CX614 has been extensively used to study the role of AMPA receptors in synaptic plasticity, learning, and memory formation. [, , , , , , , , , , , , , , , , , , , ] Studies have shown that CX614 can enhance long-term potentiation (LTP), a cellular model of learning and memory. [, ]
  • Neurological Disorders: CX614 has shown potential in preclinical studies for its ability to ameliorate cognitive deficits associated with Alzheimer’s disease, Parkinson's disease, and Huntington’s disease. [, , , ] Its neuroprotective properties have also been investigated in models of spinal cord injury. [, ]
  • Neurotrophin Regulation: Research indicates that CX614 can increase the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival, growth, and differentiation. [, , , , ] This property makes CX614 a valuable tool for studying BDNF signaling and its role in various neurological processes.
  • Respiratory Function: Studies have explored the potential of CX614 in reversing opiate-induced respiratory depression by counteracting the inhibitory effects of opioids on hypoglossal motoneurons, which control tongue muscles crucial for airway patency. []

Aniracetam

Cyclothiazide (CTZ)

    Relevance: Cyclothiazide and CX614 share a common binding site on AMPA receptors but likely interact with different residues within this site [, ]. While both compounds reduce desensitization, their effects on other aspects of AMPA receptor gating, such as deactivation and agonist potency, differ. CX614 slows deactivation without affecting agonist potency, whereas cyclothiazide can accelerate deactivation and increase agonist potency [].

Trichlormethiazide (TCM)

    Relevance: Trichlormethiazide exhibits a similar profile to cyclothiazide in its interaction with AMPA receptors and its effects on gating properties []. Both compounds share a similar binding site with CX614, although they likely interact with distinct residues. Like cyclothiazide, trichlormethiazide can accelerate deactivation and increase agonist potency, contrasting with CX614's effects [].

CX516 (Ampalex)

CX546

CX717

    Relevance: Both CX717 and CX614 modulate AMPA receptors, but they differ in their impact on intracellular calcium levels []. CX614, at high concentrations, can trigger calcium release from the endoplasmic reticulum, potentially contributing to its toxicity. In contrast, CX717, even at high concentrations, does not induce this effect [].

CX729

    Compound Description: CX729 is an ampakine that acts as a positive allosteric modulator of AMPA receptors. Like CX614, it has demonstrated neuroprotective effects against staurosporine-induced cell death in primary cortical neurons, potentially mediated by increased BDNF expression [].

    Relevance: CX729 and CX614 share similar neuroprotective properties and may operate through a common mechanism involving increased BDNF expression []. Their specific pharmacological profiles and potencies may differ.

    Relevance: CX1739 and CX614 both modulate AMPA receptors, but CX1739 demonstrates a safer profile at higher doses []. This difference in toxicity is attributed to CX614's ability to induce calcium release from the endoplasmic reticulum, a mechanism not observed with CX1739 [].

CMPDA (Phenyl-1,4-bis-alkylsulfonamide)

    Compound Description: CMPDA is a positive allosteric modulator of AMPA receptors that binds to a similar pocket as CX614 at the dimer interface of the ligand-binding domain [, ]. It is structurally distinct from both cyclothiazide and CX614 and exhibits unique effects on receptor deactivation and desensitization [, ].

    Relevance: While sharing a binding site with CX614, CMPDA displays distinct structural features and a different pattern of interactions with the AMPA receptor binding pocket [, ]. These differences likely contribute to CMPDA's unique pharmacological profile, including its potency and isoform selectivity [, ].

CMPDB (Phenyl-1,4-bis-carboxythiophene)

    Compound Description: CMPDB, similar to CMPDA, is a positive allosteric modulator of AMPA receptors that targets the same binding pocket as CX614 [, ]. It shows a distinct structure compared to both cyclothiazide and CX614 and displays unique effects on AMPA receptor gating kinetics, particularly deactivation and desensitization [, ].

    Relevance: CMPDB, while binding to the same site as CX614, possesses distinct structural elements and exhibits a different pattern of interactions with the receptor [, ]. These structural disparities likely contribute to CMPDB's unique pharmacological characteristics, including its potency and isoform selectivity [, ].

Quisqualate

    Relevance: Quisqualate's relevance stems from its use in structural studies alongside CX614 to elucidate the binding modes of positive allosteric modulators within the AMPA receptor ligand-binding domain [].

Properties

CAS Number

191744-13-5

Product Name

4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one

IUPAC Name

4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C13H13NO4/c15-13-8-6-10-11(17-5-4-16-10)7-9(8)18-12-2-1-3-14(12)13/h6-7,12H,1-5H2

InChI Key

RQEPVMAYUINZRE-UHFFFAOYSA-N

SMILES

C1CC2N(C1)C(=O)C3=CC4=C(C=C3O2)OCCO4

Solubility

Soluble in DMSO

Synonyms

2,3,6a,7,8,9-hexahydro-11H-(1,4)dioxino(2,3-g)pyrrolo(2,1-b)(1,3)benzoxazin-11-one
2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1, 4-dioxan-10-one
BDP 37
BDP-37
CX 614
CX-614
CX614

Canonical SMILES

C1CC2N(C1)C(=O)C3=CC4=C(C=C3O2)OCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.